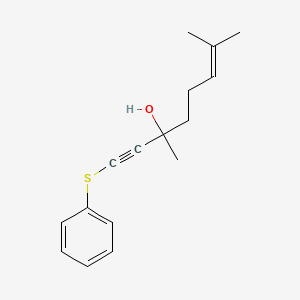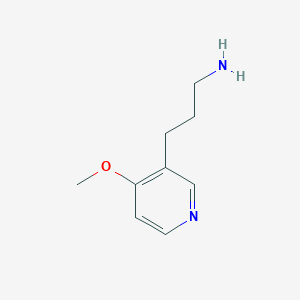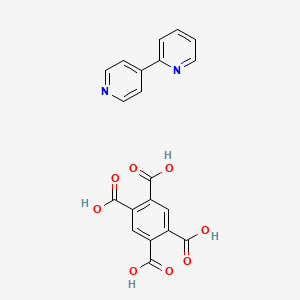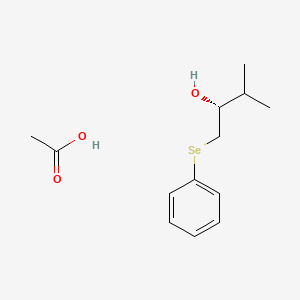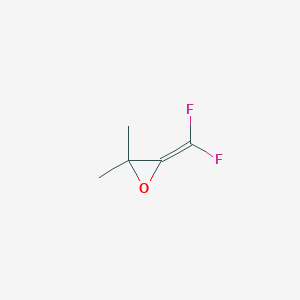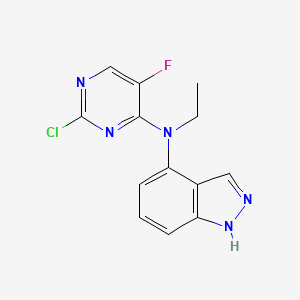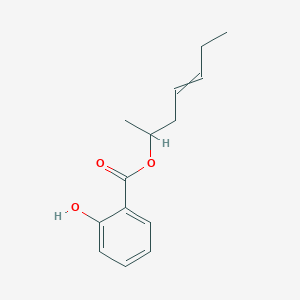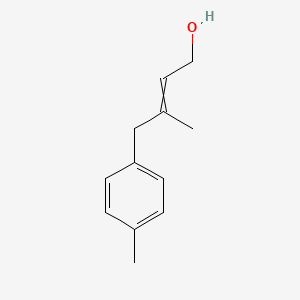![molecular formula C15H21NOSi B14184939 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole CAS No. 919803-08-0](/img/structure/B14184939.png)
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole is a synthetic organic compound that features an indole core substituted with a trimethylsilyl-protected butenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole typically begins with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced using sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the double bond or other reducible groups in the molecule.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce saturated derivatives.
科学的研究の応用
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential precursor to biologically active natural products like Indiacen A and Indiacen B.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. The indole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
類似化合物との比較
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in structure but with different substituents, used as a precursor to biologically active natural products.
Indole derivatives: Various indole derivatives possess similar biological activities, including anticancer and anti-inflammatory properties.
特性
CAS番号 |
919803-08-0 |
|---|---|
分子式 |
C15H21NOSi |
分子量 |
259.42 g/mol |
IUPAC名 |
4-(1H-indol-3-yl)but-2-enoxy-trimethylsilane |
InChI |
InChI=1S/C15H21NOSi/c1-18(2,3)17-11-7-6-8-13-12-16-15-10-5-4-9-14(13)15/h4-7,9-10,12,16H,8,11H2,1-3H3 |
InChIキー |
UPBHBADJVVCLBN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCC=CCC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
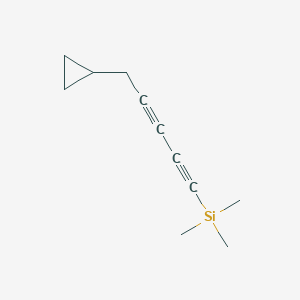
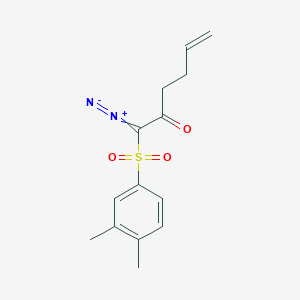
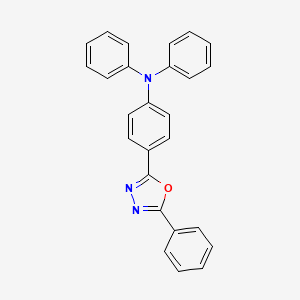
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
